2-Chloro-3'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

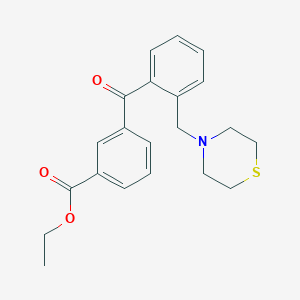

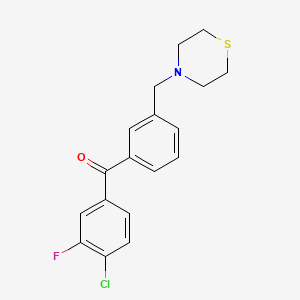

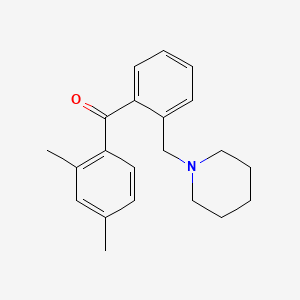

“2-Chloro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular weight of 299.8 . Its IUPAC name is (2-chlorophenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Applications De Recherche Scientifique

Degradation Mechanisms and Environmental Impact

Benzophenone-3 (BP3), a phenolic endocrine disrupter commonly used as a sunscreen and UV stabilizer, undergoes degradation in water through chlorination and UV/chlorination reactions. These processes involve electrophilic aromatic halogenation, leading to the formation of various transformation products (TPs) and pathways. The degradation significantly depends on the pH, presence of bicarbonate ions, and organic matter like humic acid. Such studies highlight the environmental behavior of benzophenone derivatives and their potential risks to aquatic ecosystems and human health (Lee et al., 2020).

Photocatalytic Degradation for Water Treatment

The photocatalytic degradation of BP3 using TiO2-based catalysts indicates a promising approach for removing harmful benzophenone derivatives from water. This process involves optimizing parameters such as pH, catalyst, and pollutant concentrations to achieve effective degradation. It showcases the application of advanced oxidation processes in mitigating water pollution by organic UV filters (Wang et al., 2019).

Impact on Aquatic Ecosystems and Human Health

Benzophenone derivatives like BP-3 are extensively used in personal care products and have been found in various environmental matrices. The presence of BP-3 in aquatic environments raises concerns about its phototoxicity, carcinogenicity, and endocrine-disrupting effects. Research focusing on the occurrence, toxicities, and ecological risks of BP-3 highlights the need for understanding and managing its environmental impact to safeguard aquatic life and human health (Kim & Choi, 2014).

Transformation in Disinfection Processes

The transformation of benzophenone-4 (BP-4) during chlorination and chloramination in the presence of iodide ions has been studied, revealing the formation of various halogenated products. This research underscores the complex chemical reactions benzophenone derivatives undergo during water treatment processes, potentially leading to the formation of by-products with increased toxicity (Yang et al., 2017).

Reproductive Toxicity Concerns

Exposure to benzophenone-3 has been associated with reproductive toxicity in both human and animal studies. The compound's endocrine-disrupting capabilities can affect birth weights and gestational ages in humans, as well as egg production and steroidogenic gene expression in fish. This area of research is crucial for understanding the broader health implications of exposure to benzophenone derivatives (Ghazipura et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVYLSSFSBKYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643208 | |

| Record name | (2-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-58-6 | |

| Record name | (2-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)

![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)